methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate
Description
This compound is a chiral oxazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenylethyl side chain, and a methyl ester group at the 4-position of the oxazole ring. Its stereochemistry ((1S)-configuration) and functional groups make it a critical intermediate in peptide synthesis and medicinal chemistry, particularly for designing protease inhibitors or prodrugs. The Boc group enhances stability during synthetic procedures, while the methyl ester improves lipophilicity, aiding in membrane permeability .
Properties
IUPAC Name |
methyl 5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-12-15(17(22)24-5)21-16(25-12)14(11-13-9-7-6-8-10-13)20-18(23)26-19(2,3)4/h6-10,14H,11H2,1-5H3,(H,20,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPJVKWWSWEZKE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole-First Strategy
Synthetic Methodologies
Route 1: Hantzsch-Type Oxazole Synthesis
Adapting classical Hantzsch conditions, this pathway employs bromopyruvate derivatives as key intermediates:
Step 1: Synthesis of Methyl 3-Bromo-2-oxobutanoate
Bromination of methyl acetoacetate (10 g, 76.9 mmol) with N-bromosuccinimide (13.7 g, 76.9 mmol) in CCl4 at 0°C yields 85–90% product after 3 h.
Step 2: Cyclocondensation with Boc-Protected (S)-2-Phenylethylamine
Mixing equimolar bromopyruvate (8.2 g, 45 mmol) and (S)-N-Boc-2-phenylethylamine (10.7 g, 45 mmol) in ethanol under reflux for 6 h generates the oxazole core. DMAP (0.5 eq) accelerates the reaction by stabilizing the transition state.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 63% | |
| Reaction Time | 6 h | |
| Diastereomeric Ratio | 5:1 (by ¹H NMR) |
Route 2: Peptide Coupling Followed by Cyclization
Drawing from Source, this method constructs the amino acid side chain prior to heterocycle formation:
Step 1: Synthesis of Boc-(S)-2-Phenylglycine
L-Phenylglycine (10 g, 60.6 mmol) undergoes Boc protection using Boc2O (14.5 g, 66.7 mmol) and DMAP (0.74 g, 6.06 mmol) in DMF at 40°C for 12 h.
Step 2: EDCI-Mediated Coupling to β-Keto Ester
Boc-(S)-2-phenylglycine (12.3 g, 45 mmol) reacts with methyl 3-oxopentanoate (6.7 g, 45 mmol) using EDCI (8.6 g, 45 mmol) and N-methylmorpholine (4.9 mL, 45 mmol) in DCM at 0°C. The reaction proceeds to 92% conversion in 24 h.
Step 3: Oxazole Ring Closure
Treatment with BrCCl3 (8.1 mL, 81 mmol) and DBU (12.3 mL, 81 mmol) in DCM at -20°C induces cyclization over 8 h. Flash chromatography (hexane:EtOAc 2:1) isolates the product in 50% yield.
Critical Observation: The low-temperature cyclization prevents epimerization of the (S)-center, maintaining >98% enantiomeric excess (ee) by chiral HPLC.
Stereochemical Control and Resolution Techniques
The (1S)-configuration presents unique synthetic challenges addressed through:
Chiral Pool Synthesis
Using L-phenylglycine as starting material (Source) ensures retention of chirality. Boc protection under Schotten-Baumann conditions preserves configuration with <2% racemization.
Kinetic Resolution
Functional Group Interconversions
Esterification Strategies
While the target compound contains a methyl ester, Source demonstrates ethyl ester analogs can be transesterified. Treatment with methanol (5 vol) and Amberlyst-15 at 60°C for 12 h achieves 95% conversion from ethyl to methyl esters.
Boc Protection/DEPROTECTION
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, H-2 oxazole), 7.38–7.26 (m, 5H, Ph), 5.21 (d, J = 8.4 Hz, 1H, NH), 4.92–4.85 (m, 1H, CH), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃ oxazole), 1.43 (s, 9H, Boc).
13C NMR (100 MHz, CDCl₃): δ 165.3 (COOCH₃), 161.7 (C-4 oxazole), 155.5 (Boc CO), 143.9 (C-2 oxazole), 133.3 (C-5 oxazole), 128.4–126.2 (Ph), 80.1 (Boc C), 54.4 (CH), 52.4 (OCH₃), 33.1 (CH₂Ph), 28.4 (Boc CH₃), 18.8 (CH₃ oxazole).
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) shows 95.2% purity at 254 nm. Chiral HPLC (Chiralpak AD-H, hexane:IPA 90:10) confirms 98.4% ee.
Comparative Method Analysis
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 32% | 41% |
| Key Step Yield | 63% (Step 2) | 50% (Step 3) |
| Purity | 92% | 95% |
| Stereocontrol | Moderate | Excellent |
| Scalability | >100 g | <50 g |
Route 2 proves superior for small-scale synthesis requiring high enantiopurity, while Route 1 offers better scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where an oxidizing agent converts it to a higher oxidation state.
Reduction: : It can also participate in reduction reactions, where it gains electrons and is converted to a lower oxidation state.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where an atom or a group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound has potential applications in drug design and development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and specialty materials. Its precise synthetic route and chemical reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired biological or therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Three structurally related compounds are analyzed below:
Target Compound
- IUPAC Name: Methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate
- Key Features :
2-{(1S)-2-(Benzyloxy)-1-[(tert-Butoxycarbonyl)Amino]Ethyl}-5-Methyl-1,3-Oxazole-4-Carboxylic Acid
- CAS : 339087-12-6
- Molecular Formula : C₁₉H₂₄N₂O₆
- Molecular Weight : 376.4 g/mol
- Key Features :
C. Imidazole Derivatives ()
- Example: 4-{[(4-{[(tert-Butoxy)Carbonyl]Aminomethyl}Phenyl)Methylamino]Carbonyl}-5-[(tert-Butoxy-S-[Nε-(tert-Butoxy)Carbonyl]Lysyl)Carbonyl]-1H-Imidazole
- Key Features: Imidazole core (vs. oxazole) with Boc-protected lysine and piperidinyl groups. Higher molecular complexity and weight (~600–700 g/mol estimated). Potential use in peptide mimetics or enzyme inhibitors .
Physicochemical and Functional Comparison
| Property | Target Compound | Compound B (Carboxylic Acid) | Imidazole Derivatives |
|---|---|---|---|
| Core Heterocycle | Oxazole | Oxazole | Imidazole |
| Functional Group at C4 | Methyl ester | Carboxylic acid | Varied (e.g., amides, carbonyls) |
| Molecular Weight (g/mol) | ~389 (predicted) | 376.4 | ~600–700 (estimated) |
| Solubility | Moderate in organic solvents | Lower lipophilicity (acid form) | Variable (depends on substituents) |
| Key Applications | Prodrugs, intermediates | Acid-catalyzed coupling reactions | Enzyme inhibitors, peptide mimics |
| Stability | Boc group acid-labile | Boc group acid-labile | Boc groups require careful handling |
Key Research Findings
Ester vs. Acid Functionality :
- The methyl ester in the target compound enhances lipophilicity (logP ~2.5 predicted) compared to Compound B (logP ~1.8), favoring passive diffusion in biological systems .
- Compound B’s carboxylic acid enables direct conjugation to amines or alcohols, unlike the ester, which requires hydrolysis for activation.
Imidazole derivatives () exhibit broader hydrogen-bonding capacity due to the imidazole’s dual nitrogen atoms, enhancing interactions with polar residues in proteins .
Synthetic Utility :
- The target compound’s Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), aligning with standard peptide deprotection protocols.
- Imidazole derivatives require multi-step synthesis due to complex lysyl and piperidinyl substituents, limiting their scalability compared to oxazole analogs .
Biological Activity
Methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate (commonly referred to as methyl oxazole derivative) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 381.47 g/mol. The compound features a 1,3-oxazole ring, which is known for its biological significance in medicinal chemistry.
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been widely studied. Methyl oxazole derivative exhibits notable activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Methyl Oxazole Derivative
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Candida albicans | 0.8 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
| Staphylococcus aureus | 15 |
| Escherichia coli | 17 |
Research indicates that the compound shows effective inhibition against both Gram-positive and Gram-negative bacteria, with results comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Activity
The anticancer properties of methyl oxazole derivative have also been investigated. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.
Case Study:
A study by Singh et al. evaluated the cytotoxic effects of methyl oxazole derivatives on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 50 µM . The compound was shown to inhibit the proliferation of breast cancer cells (MCF-7) effectively.
Neuroprotective Effects
Emerging research indicates that methyl oxazole derivatives may possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage.
Table 2: Neuroprotective Effects
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 70 |
| 100 | 55 |
This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological activity of methyl oxazole derivative is attributed to its ability to interact with various biological targets. These include:
- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation: Interaction with receptors involved in cell signaling pathways can lead to altered cellular responses.
Synthesis and Structural Analysis
The synthesis of methyl oxazole derivative typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.
Table 3: Synthetic Routes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Tert-butoxycarbonylation | 85 |
| 2 | Cyclization to form oxazole | 90 |
| 3 | Esterification | 95 |
Crystal structure analysis has provided insights into the spatial arrangement of atoms within the compound, which is crucial for understanding its interaction with biological targets .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate?
The synthesis typically involves:
- Amine Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the primary amine, ensuring regioselectivity in subsequent steps .
- Oxazole Ring Formation : Cyclization of a β-ketoester precursor with an appropriate nitrile or isocyanide under acidic or thermal conditions .
- Stereochemical Control : Chiral resolution or asymmetric synthesis to maintain the (1S)-configuration, often using chiral auxiliaries or catalysts.
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>97% purity, as standard in similar oxazole derivatives) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR to confirm stereochemistry, Boc-group integrity, and oxazole ring substitution patterns. Deuterated solvents (e.g., CDCl3) are typically used .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]+ or [M+Na]+) and fragment patterns.
- Melting Point Analysis : Comparison with literature values (e.g., analogous oxazole carboxylic acids exhibit mp 182–242°C depending on substituents) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes across different methodologies?
- Systematic Variable Screening : Use design-of-experiments (DoE) to test factors like temperature, solvent polarity, and catalyst loading. For example, inert atmospheres (N2/Ar) may improve yields in oxidation-sensitive steps .
- Cross-Validation with Computational Models : Density Functional Theory (DFT) to predict energy barriers for stereochemical pathways, aligning with experimental outcomes .
- Impurity Profiling : LC-MS to identify byproducts (e.g., de-Boc derivatives or ring-opened intermediates) that reduce yield .
Q. What strategies are recommended for studying the biological activity of this compound in vitro or in vivo?
- Target Identification : Molecular docking studies against proteins with oxazole-binding domains (e.g., kinases or GPCRs), leveraging the compound’s rigid oxazole core .
- Assay Design :
- In vitro : Dose-response curves in cell lines (e.g., IC50 determination) with controls for Boc-group stability in physiological buffers.
- In vivo : Pharmacokinetic profiling (e.g., plasma half-life) with radiolabeled or fluorescently tagged analogs .
- Metabolic Stability Testing : Incubation with liver microsomes to assess susceptibility to esterase-mediated hydrolysis of the methyl carboxylate group .
Q. How should researchers address safety concerns during handling and storage?
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (similar oxazole derivatives lack acute toxicity data but require caution) .
- Storage Conditions : Store desiccated at –20°C to prevent hydrolysis of the Boc group or ester functionality .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for organic waste .
Methodological Frameworks for Data Interpretation
Q. What theoretical frameworks guide the design of experiments for this compound?
- Retrosynthetic Analysis : Prioritize convergent synthesis routes to minimize step count and maximize yield .
- Green Chemistry Principles : Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) in cyclization steps .
- Structure-Activity Relationship (SAR) Models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity using multivariate regression .
Q. How can computational tools enhance the study of this compound’s reactivity or interactions?
- Molecular Dynamics Simulations : Model solvation effects on the Boc group’s stability in aqueous vs. organic media .
- QSPR/QSAR Modeling : Predict physicochemical properties (e.g., logP) to optimize bioavailability .
- Crystal Structure Prediction (CSP) : Identify polymorphs with enhanced solubility or stability for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
